molecular formula C13H16N4O2 B2843254 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797811-63-2

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2843254
CAS No.: 1797811-63-2
M. Wt: 260.297
InChI Key: ZEHNOGKVDFPEES-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a pyrimidine ring substituted with a dimethylamino group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-diamino-6-methylpyrimidine with dimethylamine under controlled conditions.

    Attachment of the furan ring: The furan ring is introduced by reacting the pyrimidine derivative with furan-2-carboxylic acid in the presence of coupling agents like EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate with appropriate amines under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The dimethylamino group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Furan carboxamides: Compounds like fenfuram and furcarbanil share the furan carboxamide structure but differ in their specific substituents and biological activities.

    Pyrimidine derivatives: Compounds like 2,4-diamino-6-methylpyrimidine and its derivatives have similar pyrimidine rings but may have different substituents and properties.

    Dimethylamino-substituted compounds: Compounds with dimethylamino groups, such as dimethylaminopyridine, have similar functional groups but different core structures and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHNOGKVDFPEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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